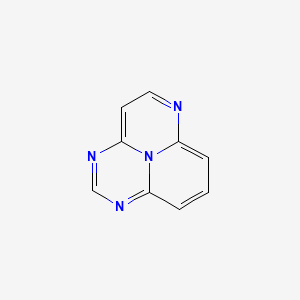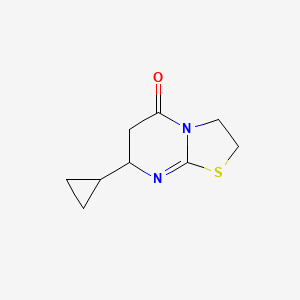![molecular formula C15H13NO2S B14677759 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 33872-54-7](/img/structure/B14677759.png)
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound characterized by the presence of a methylsulfanyl group and a nitrophenyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylsulfanylbenzene and 4-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using appropriate reagents.
Aplicaciones Científicas De Investigación
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparación Con Compuestos Similares
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methylsulfanyl-4-(3-nitrophenyl)benzene and 1-methylsulfanyl-2-(4-nitrophenyl)ethenylbenzene share structural similarities.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Propiedades
Número CAS |
33872-54-7 |
|---|---|
Fórmula molecular |
C15H13NO2S |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13NO2S/c1-19-15-4-2-3-13(11-15)6-5-12-7-9-14(10-8-12)16(17)18/h2-11H,1H3/b6-5- |
Clave InChI |
ZZEHPBJCUPEGPI-WAYWQWQTSA-N |
SMILES isomérico |
CSC1=CC=CC(=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CSC1=CC=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)

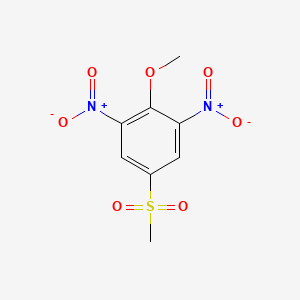
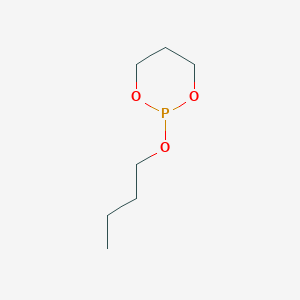
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)

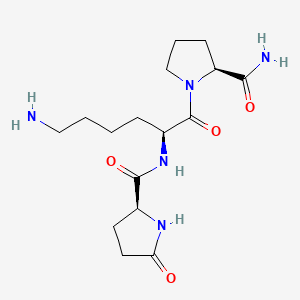
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)
